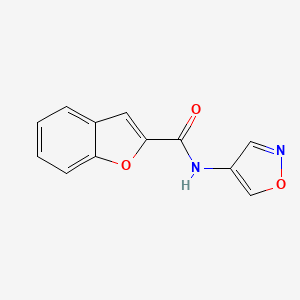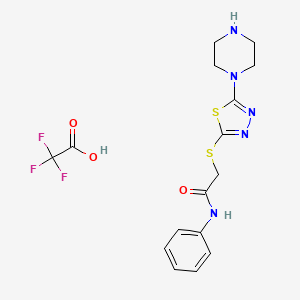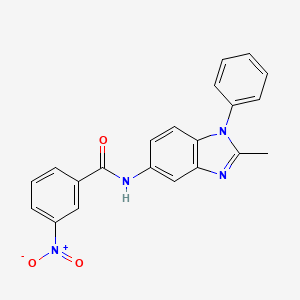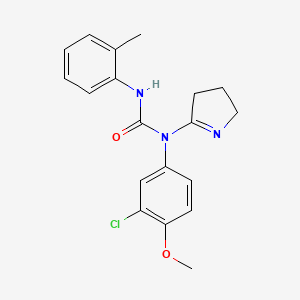
2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone, also known as MTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Polymer Synthesis
A study by Pandule et al. (2014) involved the chemical and electrochemical polymerization of derivatives including 1-(2-methoxyphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, which is structurally related to the compound . These polymers exhibited good electrical conductivity and thermal stability, suggesting potential applications in materials science (Pandule et al., 2014).
Antimicrobial Activities
Wardkhan et al. (2008) reported on thiazole derivatives with antimicrobial activities. The synthesis of these compounds involves reactions with structures similar to 2-(2-Methoxyphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone. These compounds showed effectiveness against various bacterial and fungal strains, highlighting their potential in antimicrobial research (Wardkhan et al., 2008).
Corrosion Inhibition
Chaitra et al. (2016) synthesized thiazole-based pyridine derivatives, structurally related to the compound of interest, for corrosion inhibition on mild steel. These compounds were effective in preventing corrosion, indicating possible applications in material protection and industrial processes (Chaitra et al., 2016).
Antiviral Activity
Research by Attaby et al. (2006) on thiazole derivatives, including compounds structurally similar to the subject compound, demonstrated potential antiviral activity. These findings suggest possible applications in the development of new antiviral drugs (Attaby et al., 2006).
Organic Light Emitters
Volpi et al. (2017) synthesized imidazo[1,5-a]pyridine derivatives, related to the compound , exhibiting significant optical properties. These compounds showed large Stokes' shifts and high quantum yields, indicating potential use in the development of organic light-emitting devices (Volpi et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-14-5-3-2-4-12(14)10-15(19)18-8-6-13(11-18)21-16-17-7-9-22-16/h2-5,7,9,13H,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXRQLROVFCIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2697678.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2697680.png)


![1-(morpholin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B2697685.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2697686.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-hydroxypyridin-2-yl)propanamide](/img/structure/B2697690.png)


